4-(2,5-Difluorophenyl)-2-methylbutan-1-ol
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Overview
Description
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)-2-methylbutan-1-ol typically involves the reaction of 2,5-difluorobenzene with a suitable butanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,5-difluorobenzene is reacted with a Grignard reagent derived from 2-methylbutan-1-ol. The reaction is carried out in an inert atmosphere, often using anhydrous conditions to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-(2,5-difluorophenyl)-2-methylbutan-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one .
Uniqueness
4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C11H14F2O |
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Molecular Weight |
200.22 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3 |
InChI Key |
RNBMMKSMQULLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CO |
Origin of Product |
United States |
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